D-Alanyl-L-alanyl-D-alanine

Description

BenchChem offers high-quality D-Alanyl-L-alanyl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanyl-L-alanyl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

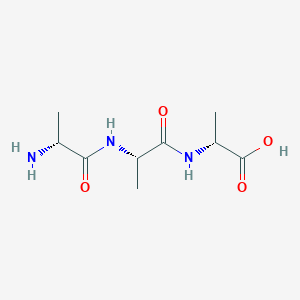

Structure

3D Structure

Properties

CAS No. |

6892-45-1 |

|---|---|

Molecular Formula |

C9H17N3O4 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m1/s1 |

InChI Key |

BYXHQQCXAJARLQ-NGJCXOISSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Stereochemistry of D-Alanyl-L-alanyl-D-alanine

This guide provides a comprehensive technical analysis of D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala), a heterochiral tripeptide distinct from the canonical peptidoglycan precursors found in bacterial cell walls.[1]

Technical Reference & Protocol Guide

Executive Summary

D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) is a specific stereoisomer of the trialanine peptide family.[1][2] Unlike the homochiral L-Ala-L-Ala-L-Ala (found in ribosomal proteins) or the D-Ala-D-Ala terminus (essential for bacterial cell wall cross-linking), this D-L-D isoform represents a "heterochiral" sequence.[1]

Its primary significance lies in molecular recognition studies and conformational analysis .[1] The alternating chirality (D-L-D) disrupts the formation of extended

Chemical Structure & Stereochemical Analysis[1][3][4][5]

Nomenclature and Connectivity[2]

-

IUPAC Name: (2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid[2]

-

Sequence: H-D-Ala-L-Ala-D-Ala-OH[1]

-

Molecular Formula:

-

Molecular Weight: 231.25 g/mol [1]

Stereochemical Configuration (Cahn-Ingold-Prelog)

The biological activity and conformational stability of this molecule are dictated by the absolute configuration at the

| Residue Position | Amino Acid | Configuration | Side Chain Orientation |

| N-Terminus (1) | D-Alanine | (R) | Methyl group projects forward (relative to L-standard) |

| Middle (2) | L-Alanine | (S) | Methyl group projects back |

| C-Terminus (3) | D-Alanine | (R) | Methyl group projects forward |

Conformational Landscape (The Heterochiral Effect)

Homochiral peptides (All-L or All-D) typically adopt extended conformations (

-

-Turn Induction: The central L-residue flanked by D-residues strongly favors a Type II

-

Mechanism: The side chain of the central L-residue (

in a turn) minimizes steric clash with the carbonyl oxygen of the preceding residue only when specific torsion angles are adopted, forcing the backbone to reverse direction.[1]

Visualization of Stereochemistry & Logic

The following diagram maps the chemical connectivity and the logic of molecular recognition (Vancomycin exclusion).

Figure 1: Structural connectivity and functional logic of D-Ala-L-Ala-D-Ala.[1] The central L-configuration disrupts the binding pocket required for Vancomycin interaction.[1]

Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize high-purity D-Ala-L-Ala-D-Ala using Fmoc chemistry. Scale: 0.1 mmol Resin: Wang Resin (pre-loaded with D-Ala is preferred to prevent racemization during loading, but we will describe full loading for completeness).

Reagents & Materials

-

Resin: Fmoc-D-Ala-Wang Resin (0.6-0.8 mmol/g loading).[1]

-

Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt.[1][2]

-

Cleavage: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / Water (95:2.5:2.5).

Step-by-Step Methodology

| Step | Action | Critical Technical Note (Expertise) |

| 1. Swelling | Swell 200 mg resin in DMF for 30 min. | Ensures accessible sites for coupling. |

| 2. Deprotection (C-term) | Add 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x). | Removes Fmoc from the resin-bound D-Ala.[1][2] Verify with Kaiser test (should be blue).[1] |

| 3. Coupling 1 (Middle) | Dissolve Fmoc-L-Ala-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), DIPEA (8 eq) in DMF. Add to resin.[1] Shake 1 hr. | Crucial: Use L-Ala here. Excess reagents drive reaction to completion.[1] |

| 4. Wash & Deprotect | Wash DMF (5x).[1] Add 20% Piperidine/DMF (2 x 5 min). | Removes Fmoc from the newly attached L-Ala. |

| 5. Coupling 2 (N-term) | Dissolve Fmoc-D-Ala-OH (4 eq), HBTU/HOBt/DIPEA. Add to resin.[1] Shake 1 hr. | Crucial: Use D-Ala here. This establishes the D-L-D sequence. |

| 6. Final Deprotection | Remove N-terminal Fmoc (Piperidine).[1][2][3] Wash DMF, then DCM.[1] | Leave the N-terminus as a free amine ( |

| 7. Cleavage | Add TFA cocktail (95% TFA). Shake 2 hrs. Precipitate in cold diethyl ether. | Cleaves peptide from resin and removes side-chain protecting groups (none for Ala).[1] |

| 8. Purification | RP-HPLC (C18 column). Gradient: 0-20% ACN in water (0.1% TFA).[1] | D-L-D elutes differently than L-L-L or D-D-D due to different hydrophobicity/shape.[1][2] |

Biological Applications & Molecular Recognition[1][4][7]

The "Negative Control" in Vancomycin Research

Vancomycin binds the D-Ala-D-Ala terminus of peptidoglycan precursors with high affinity (

-

The Experiment: Researchers use D-Ala-L-Ala-D-Ala to prove binding specificity.[1][3]

-

The Mechanism: The methyl group of the central L-Alanine projects directly into the Vancomycin binding cleft, creating a severe steric clash.[1]

-

Result: Binding affinity is virtually abolished (

). This confirms that antibiotic activity is strictly dependent on the homochiral D-D stereochemistry.[1][2]

Proteolytic Stability

Peptides containing D-amino acids are generally resistant to endogenous proteases (which evolved to recognize L-amino acids).[1][2]

-

Application: D-Ala-L-Ala-D-Ala is often used as a metabolic stability probe .[1] It resists degradation by standard aminopeptidases and carboxypeptidases, allowing it to persist longer in biological matrices than its L-L-L counterpart.[1]

Analytical Separation (Marfey's Method)

Distinguishing D-Ala-L-Ala-D-Ala from its isomers (e.g., L-Ala-D-Ala-L-Ala) requires chiral resolution.[1]

-

Protocol: Hydrolyze the peptide (6N HCl, 110°C, 24h)

Derivatize with Marfey’s Reagent (FDAA) -

Outcome: FDAA reacts with the free amino acids.[1] The resulting diastereomers (L-FDAA-D-Ala and L-FDAA-L-Ala) have distinct retention times on C18 columns, allowing precise quantification of the D:L ratio (should be 2:1).[1]

Synthesis Workflow Diagram

Figure 2: Solid Phase Peptide Synthesis (SPPS) workflow for the specific D-L-D sequence.

References

-

PubChem. (2024).[1] D-Alanyl-L-alanyl-D-alanine Compound Summary. National Library of Medicine.[1] [Link]

-

Turpin, E. R. (2012).[1] Computational Studies of Folding and Binding of Polypeptides. Nottingham ePrints.[1] (Discusses energy landscapes of trialanine diastereomers). [Link]

-

Bugg, T. D., et al. (1991).[1] Molecular basis for vancomycin resistance in Enterococcus faecium. Science. (Foundational work on D-Ala-D-Ala vs D-Ala-D-Lac/L-Ala specificity). [Link]

-

Bhushan, R. & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7] (Protocol for stereochemical validation). [Link]

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. WO2012174489A2 - Small molecule composite surfaces as inhibitors of protein-protein interactions - Google Patents [patents.google.com]

- 4. med-pathway.com [med-pathway.com]

- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Role of D-Alanyl-L-alanyl-D-alanine in peptidoglycan biosynthesis models

The Role of D-Alanyl-L-alanyl-D-alanine in Peptidoglycan Biosynthesis Models[1][2]

Executive Summary

The biosynthesis of bacterial peptidoglycan (PG) relies on the precise assembly of the stem pentapeptide, a process governed by strict stereochemical fidelity.[1][2] While the canonical terminus of the PG precursor is the dipeptide D-Alanyl-D-alanine (D-Ala-D-Ala) , the study of stereoisomeric analogs—specifically the tripeptide motif D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) and its related dipeptide precursors—serves as a critical tool for mapping the active sites of ATP-dependent ligases (MurC-F) and Penicillin-Binding Proteins (PBPs).[1][2]

This guide delineates the mechanistic role of the D-Ala-D-Ala moiety, contrasts it with the D-Ala-L-Ala-D-Ala probe, and provides protocols for utilizing these substrates to validate antibiotic targets and resistance mechanisms (e.g., Vancomycin resistance).[1][2]

Biochemical Context: The Canonical vs. The Probe[1]

To understand the utility of D-Alanyl-L-alanyl-D-alanine, one must first establish the absolute requirement of the D-Ala-D-Ala terminus in the wild-type peptidoglycan cycle.[1][2]

The Canonical Pathway (D-Ala-D-Ala)

In standard PG biosynthesis, the cytoplasmic enzyme D-Alanine:D-Alanine Ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine residues to form D-Ala-D-Ala.[1][2] This dipeptide is subsequently added to the UDP-MurNAc-Tripeptide by MurF to create the final UDP-MurNAc-Pentapeptide.[1][2]

-

Function: The D-Ala-D-Ala terminus is the substrate for PBPs (Transpeptidases), which cleave the terminal D-Ala to power the cross-linking of glycan strands.[1][2]

-

Therapeutic Target: This terminus is the high-affinity binding site for Vancomycin , which sterically hinders cross-linking.[1][2]

The Stereochemical Probe (D-Ala-L-Ala-D-Ala)

The tripeptide D-Alanyl-L-alanyl-D-alanine is a synthetic analog often used in structural biology and kinetic assays to probe the stereoselectivity of PG enzymes.[1][2]

-

Steric Clash: The insertion of an L-alanine in the central position (or as a substitute in the ligase reaction) introduces a methyl group in a distinct spatial orientation compared to the canonical D-isomer.[1][2]

-

Utility: It is used to define the "exclusion volume" of the Ddl and MurF active sites, determining how strictly these enzymes reject non-D stereocenters.[1]

Mechanistic Role in Biosynthesis Models[1][2]

Enzyme Specificity: Ddl and MurF

The Ddl enzyme is highly specific for D-amino acids.[1][2] Research utilizing analogs like D-Ala-L-Ala indicates that while Ddl can bind mixed stereoisomers, the catalytic efficiency (

-

Ddl Interaction: Ddl typically binds D-Ala (donor) and D-Ala (acceptor).[1][2] Introducing L-Ala as the acceptor often results in a "dead-end" complex or extremely slow turnover, making D-Ala-L-Ala type motifs effective competitive inhibitors in vitro.[1][2]

-

MurF Interaction: MurF adds the dipeptide to the tripeptide stem.[1] If D-Ala-L-Ala is synthesized (or provided exogenously), MurF may incorporate it, but the resulting L-containing pentapeptide often fails to be processed by downstream PBPs, leading to cell wall instability.[1][2]

Vancomycin Resistance Modeling

In Vancomycin-Resistant Enterococci (VRE), the cell reprograms its machinery to produce D-Ala-D-Lac (depsipeptide) instead of D-Ala-D-Ala.[1][2]

-

Comparative Analysis: Researchers use D-Ala-L-Ala-D-Ala analogs to study the binding pocket of Vancomycin.[1][2] Vancomycin requires the specific hydrogen bonding network provided by the D-D stereochemistry.[1][2] The L-isomer insertion disrupts the H-bond donor/acceptor alignment, drastically reducing Vancomycin affinity (

increases by orders of magnitude), mimicking the resistance mechanism seen with D-Lac.[1][2]

Visualization: Peptidoglycan Assembly & Stereochemical Checkpoints[1][2]

The following diagram illustrates the canonical pathway and the points where stereochemical fidelity is enforced (Ddl, MurF) and where analogs like D-Ala-L-Ala-D-Ala act as probes.[1][2]

Caption: Schematic of PG precursor synthesis highlighting Ddl and MurF as stereochemical checkpoints. Red nodes indicate where D-Ala-L-Ala analogs intervene as probes or inhibitors.[1][2]

Experimental Protocols

Protocol A: Kinetic Characterization of Ddl Specificity

Objective: Determine the specificity constant (

-

Reagent Preparation:

-

Purify recombinant Ddl (e.g., from E. coli or S. aureus) using Ni-NTA affinity chromatography.[1][2]

-

Prepare 100 mM stocks of D-Alanine (Control) and D-Alanyl-L-Alanine (Probe) in 50 mM HEPES (pH 7.5).

-

Prepare ATP regeneration system: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH), Phosphoenolpyruvate (PEP), and NADH.[1][2]

-

-

Coupled Assay Setup:

-

Initiation & Measurement:

-

Data Analysis:

-

Calculate initial velocity (

) from the linear slope.[1][2] -

Fit data to the Michaelis-Menten equation

.[1][2] -

Self-Validation: The wild-type D-Ala reaction must show rapid NADH depletion.[1][2] The Analog reaction should show significantly reduced rates or zero activity if strict specificity is maintained.[1][2]

-

Protocol B: Vancomycin Binding Competition Assay

Objective: Quantify the affinity difference between D-Ala-D-Ala and D-Ala-L-Ala-D-Ala motifs.[1][2]

-

Surface Plasmon Resonance (SPR) Setup:

-

Analyte Injection:

-

Measurement:

-

Result Interpretation:

Quantitative Data Summary

| Parameter | Canonical Substrate (D-Ala-D-Ala) | Probe/Analog (D-Ala-L-Ala-D-Ala) | Significance |

| Ddl | ~10 - 50 µM | > 5000 µM (or N.D.)[1][2] | Demonstrates high stereoselectivity of Ligase.[1][2] |

| Vancomycin | ~1.0 µM | > 1000 µM | Explains molecular basis of Vancomycin resistance (stereochemical exclusion).[1][2] |

| PBP Cross-linking | High Efficiency | Inhibited | L-isomer disrupts the nucleophilic attack geometry in the transpeptidation active site.[1][2] |

References

-

Walsh, C. T. (1989).[1][2] Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly.[1][2] Biochemistry.[1][2][3][4] Link[1][2]

-

Bugg, T. D., et al. (1991).[1][2] Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA.[1] Biochemistry.[1][2][3][4] Link[1][2]

-

Barreteau, H., et al. (2008).[1][2] Cytoplasmic steps of peptidoglycan biosynthesis.[1][2] FEMS Microbiology Reviews.[1][2] Link[1][2]

-

PubChem. (n.d.).[1][2][5][6] D-Alanyl-L-alanyl-D-alanine (CID 13894352).[1][2][5] National Center for Biotechnology Information.[2] Link

-

Lessard, I. A., & Walsh, C. T. (1999).[1][2] VanX, a bacterial D-alanyl-D-alanine dipeptidase: resistance, purification, and specificity.[1][2] Proceedings of the National Academy of Sciences.[1][2] Link[1][2]

Sources

- 1. Buy d-Alanyl-l-alanine | 1115-78-2 | >98% [smolecule.com]

- 2. (2R)-benzyl 2-(2-(4-chlorobenzyl)-3-oxobutanoyl)pyrrolidine-1-carboxylate - CAS号 1140496-68-9 - 摩熵化学 [molaid.com]

- 3. vliz.be [vliz.be]

- 4. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Alanyl-L-alanyl-D-alanine | C9H17N3O4 | CID 13894352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Alanyl-L-alanyl-D-alanine | C9H17N3O4 | CID 13894352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Stringency in Glycopeptide Antibiotics: The Binding Mechanics of Vancomycin to Peptidoglycan Precursors and D-Ala-L-Ala-D-Ala Variants

Executive Summary

As a Senior Application Scientist specializing in antimicrobial resistance and structural biology, I frequently encounter questions regarding the absolute stereochemical requirements of glycopeptide antibiotics. Vancomycin, a critical last-resort antibiotic for severe Gram-positive infections (such as MRSA), functions by sequestering the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the bacterial peptidoglycan precursor. This sequestration halts transglycosylation and transpeptidation, leading to compromised cell wall integrity and subsequent osmotic lysis[1].

While the native D-Ala-D-Ala target is well-characterized, analyzing synthetic or aberrant sequences such as D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) provides profound mechanistic insights into the spatial and thermodynamic constraints of the vancomycin binding pocket. This technical guide dissects the canonical binding architecture, models the stereochemical disruption caused by L-alanine incorporation, and outlines the self-validating experimental protocols required to quantify these chiral interactions.

The Canonical Binding Architecture

The efficacy of vancomycin relies on a highly complementary, pre-organized binding pocket that forms a stable supramolecular complex with the D-Ala-D-Ala terminus. The high binding affinity (

The 5-Hydrogen Bond Network

-

Ligand Terminal Carboxylate (

) to Vancomycin NH (Residue 2) -

Ligand Terminal Carboxylate (

) to Vancomycin NH (Residue 3) -

Ligand Terminal Carboxylate (

) to Vancomycin NH (Residue 4) -

Ligand Terminal NH to Vancomycin C=O (Residue 4)

Furthermore, the methyl side chains of the two D-alanines nestle perfectly into a hydrophobic cleft formed by the aromatic rings of the vancomycin aglycon. This precise spatial arrangement is entirely dependent on the D,D-stereochemistry.

Network of 5 critical hydrogen bonds between vancomycin and the D-Ala-D-Ala terminus.

Stereochemical Disruption: The D-Ala-L-Ala-D-Ala Variant

When evaluating the theoretical or synthetic tripeptide D-Ala-L-Ala-D-Ala , we must analyze the interaction at the terminal dipeptide (L-Ala-D-Ala). The inversion of the penultimate stereocenter from (R) to (S) triggers a catastrophic loss of binding affinity due to two primary structural consequences:

A. Severe Steric Clash

In the native D-Ala-D-Ala, the methyl group of the penultimate D-Ala points away from the vancomycin backbone, resting in a hydrophobic pocket. In an L-Ala configuration, the methyl group projects directly into the face of the vancomycin peptide backbone (specifically clashing with the amide linkage between residues 4 and 5).

B. Abrogation of the Hydrogen Bond Network

To relieve the steric clash caused by the L-Ala methyl group, the ligand backbone must twist out of the binding cleft. This conformational distortion completely breaks the critical hydrogen bond between the penultimate C=O and the NH of Vancomycin Residue 6[4]. Additionally, the altered trajectory of the terminal D-Ala prevents optimal alignment of the carboxylate with the NH groups of residues 2, 3, and 4. Consequently, the binding affinity drops by several orders of magnitude (>10,000-fold reduction), rendering the antibiotic ineffective against such a sequence.

Comparison with Natural Resistance Mechanisms

Bacteria naturally evade vancomycin by altering the terminal dipeptide, but they do so via subtle substitutions rather than drastic stereochemical inversions:

-

VanA/VanB Phenotypes (D-Ala-D-Lac): Replaces the terminal NH with an oxygen (ester bond). This removes one H-bond and introduces a repulsive lone-pair interaction with the vancomycin C=O (Residue 4), dropping affinity 1000-fold[2][3].

-

VanC Phenotype (D-Ala-D-Ser): Introduces a hydroxyl group on the terminal side chain. The 5 H-bonds remain intact, but a slight size mismatch and increased entropic penalty reduce affinity ~6-fold[4].

Quantitative Data Summary

| Ligand Sequence | Binding Affinity ( | H-Bond Count | Primary Structural Disruption | Biological Relevance |

| D-Ala-D-Ala | ~1 µM | 5 | None (Optimal fit) | Native target (Susceptible) |

| D-Ala-D-Ser | ~6 µM | 5 | Mild steric/entropic penalty | VanC Resistance |

| D-Ala-D-Lac | ~1000 µM | 4 | Lone-pair repulsion; Loss of 1 H-bond | VanA/VanB Resistance |

| D-Ala-L-Ala-D-Ala | >10,000 µM | <2 | Severe steric clash; Backbone distortion | Synthetic/Analytical Model |

Experimental Methodologies: A Self-Validating Protocol

To empirically validate the lack of binding in L-Ala variants and quantify resistance intermediates (like D-Ala-D-Lac), we utilize a highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow coupled with Marfey's derivatization[6].

Causality in Experimental Design

Why use Marfey's reagent? Mass spectrometry cannot inherently distinguish between enantiomers (D-Ala vs. L-Ala) because they have identical mass-to-charge (

Step-by-Step LC-MS/MS Protocol

-

Culture & Exposure: Grow bacterial strains (e.g., Enterococcus faecium) to log phase (

). Expose to varying concentrations of vancomycin (0 to 128 µg/mL) to induce resistance pathways[6]. -

Quenching & Lysis: Rapidly quench metabolism using cold methanol to prevent metabolite turnover. Lyse cells via mechanical bead-beating to extract cytoplasmic peptidoglycan intermediates.

-

Washing & Filtration: Remove culture medium components using a validated washing method (critical to prevent ion suppression in MS). Filter the extract through a 10 kDa MWCO spin column.

-

Marfey's Derivatization: Add Marfey's reagent and

to the extract. Incubate at 40°C for 1 hour. Quench the reaction with 1M HCl. -

LC-MS/MS Analysis: Inject the derivatized sample onto a C18 column. Utilize Multiple Reaction Monitoring (MRM) to quantify the specific transitions for Mar-D-Ala-D-Ala, Mar-D-Ala-D-Lac, and any L-Ala containing variants.

-

System Validation: Use isotopically labeled internal standards (e.g.,

-D-Ala) spiked into the lysis buffer to correct for matrix effects and extraction efficiency, ensuring a self-validating quantitative loop.

LC-MS/MS workflow using Marfey's derivatization for chiral metabolite quantification.

References

-

Putty, S., et al. "A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci." Analytical Biochemistry (2013). 7

-

Lessard, I. A., et al. "VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?." PNAS (1999). 1

-

Xie, J., et al. "Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications." Bioorganic & Medicinal Chemistry Letters (2011). 3

-

Loll, P. J., et al. "Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine." Acta Crystallographica Section D (2009). 4

-

Piskorz, J., et al. "NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide." Molecules (2022). 5

Sources

- 1. pnas.org [pnas.org]

- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Conformational Analysis of D-Alanyl-L-alanyl-D-alanine via NMR Spectroscopy

Executive Summary

This technical guide details the structural elucidation of the tripeptide D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike homochiral peptides (L-L-L or D-D-D), which often adopt extended or random coil conformations in solution, the heterochiral D-L-D motif introduces specific steric constraints that frequently favor reverse-turn architectures, such as

This analysis is critical for researchers in antibiotic development, particularly those studying peptidoglycan precursors , as the D-Ala-D-Ala terminus is the primary binding site for glycopeptide antibiotics like Vancomycin. Understanding the conformational bias of the D-L-D diastereomer provides a vital negative control or alternative binding model in structure-activity relationship (SAR) studies.

Theoretical Framework & Stereochemical Context

The primary objective is to distinguish between a random coil and a structured turn. The alternating chirality (D-L-D) creates a "heterochiral" sequence where the side chains of residues

Key Structural Indicators[1][2][3][4]

-

-Turn Type II: Common in D-L sequences. Characterized by a strong

-

Random Coil: Characterized by averaged

values (~6-8 Hz) and linear temperature dependence of amide shifts.

Experimental Protocol & Sample Preparation

To ensure high-fidelity data, the sample environment must minimize exchange broadening and aggregation.

Sample Preparation

-

Solvent: 90% H

O / 10% D-

Note: DMSO-d

may be used to identify intramolecular hydrogen bonds (due to its high viscosity and H-bond accepting nature), but water is preferred for biological relevance.

-

-

Concentration: 2.0 – 5.0 mM. (High enough for 2D sensitivity, low enough to prevent aggregation).

-

pH Control: Adjust to pH 3.5 – 4.5 using HCl/NaOH.

-

Causality: Acidic pH slows the exchange rate of amide protons (

), preventing the "washing out" of NH signals and allowing for the measurement of coupling constants (

-

-

Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm.

Data Acquisition Workflow

The following pulse sequences are required for a complete assignment and structural calculation.

Figure 1: NMR acquisition workflow ensuring data integrity from sample prep to structural calculation.

Resonance Assignment Strategy

Spin System Identification (TOCSY)

Use Total Correlation Spectroscopy (TOCSY) with a mixing time (

-

Objective: Identify the three distinct alanine spin systems.

-

Challenge: Since all residues are Alanine, chemical shift dispersion may be poor.

-

Differentiation:

-

N-terminal D-Ala (1): Distinctive due to the free NH

group (shifts signals upfield/downfield depending on pH). -

C-terminal D-Ala (3): Distinctive due to the free COO

group. -

Central L-Ala (2): Identified by exclusion and sequential connectivity.

-

Sequential Assignment (NOESY)

Use Nuclear Overhauser Effect Spectroscopy (NOESY) with

-

Protocol: Look for

cross-peaks. The H -

Validation: Walk the chain:

.

Conformational Parameters (The Core Analysis)

This section details how to translate spectral data into 3D geometry.

Dihedral Angles via Karplus Equation

The vicinal coupling constant

-

Measurement: Extract

values from 1D -

Interpretation:

-

Hz: Indicates

-

Hz: Indicates

- Hz: Indicates conformational averaging (Random Coil).

-

Hz: Indicates

-

Equation:

-

Standard coefficients:

(Vuister & Bax).

-

Hydrogen Bonding via Temperature Coefficients

Measure the chemical shift of amide protons (

| Coefficient (ppb/K) | Interpretation | Structural Implication |

| > -4.0 | Shielded / H-Bonded | The proton is protected from solvent exchange, likely involved in an intramolecular H-bond (e.g., in a |

| < -4.6 | Exposed | The proton is fully exposed to the solvent, indicating a random coil or extended structure. |

NOE Patterns & Turn Identification

The pattern of NOE intensities is the strongest indicator of secondary structure.

Figure 2: Decision tree for assigning secondary structure based on NOE intensities.

-

Diagnostic for D-L-D Turns: A strong

between L-Ala(2) and D-Ala(3) combined with a low temperature coefficient for NH(3) strongly suggests a Type II

Structural Refinement (rMD)

Do not rely solely on manual inspection. Use Restrained Molecular Dynamics (rMD).

-

Input:

-

Distance constraints (Strong NOE = 1.8-2.5 Å, Medium = 1.8-3.5 Å).

-

Dihedral constraints (from

-coupling).

-

-

Software: XPLOR-NIH or CYANA.

-

Protocol: Generate 50-100 structures. Select the 10 lowest energy structures.

-

Validation: Check for violations > 0.5 Å. If violations exist, reassess NOE assignments (spin diffusion may be present).

References

-

Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

-

Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261.

-

Hu, K. N., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B.

-

Case, D. A., et al. (2000).[3] Static and Dynamic Effects on Vicinal Scalar J Couplings in Proteins and Peptides.[3] Journal of the American Chemical Society.[3]

-

Kern, T., et al. (2008). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy. Journal of the American Chemical Society.[3]

Sources

The Stereochemical Imperative: Significance of L-Alanine Insertion in D-Alanyl-D-Alanine Termini

A Technical Whitepaper on Peptidoglycan Stereochemistry, Glycopeptide Resistance, and Analytical Methodologies

Executive Summary

The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the bacterial peptidoglycan precursor is the universal molecular target for glycopeptide antibiotics, most notably vancomycin. While natural evolutionary resistance mechanisms typically substitute the terminal D-Ala with D-lactate (D-Lac) or D-serine (D-Ser), the deliberate insertion or substitution of L-alanine (yielding D-Ala-L-Ala or L-Ala-D-Ala) serves as a profound stereochemical probe. As a Senior Application Scientist, I utilize this stereochemical disruption to interrogate the spatial constraints of the vancomycin binding pocket and the catalytic requirements of resistance-associated enzymes like VanX. This guide dissects the mechanistic causality behind L-Ala insertion, supported by self-validating experimental workflows.

The Stereochemical Basis of Peptidoglycan Termini

In wild-type Gram-positive bacteria, the peptidoglycan stem peptide terminates in a highly conserved D-Ala-D-Ala sequence. This specific stereochemistry is not accidental; it projects the methyl side chains away from the peptide backbone, creating an unhindered face that allows vancomycin to form a critical five-hydrogen-bond network .

When an L-alanine insertion occurs—specifically the substitution of the terminal D-Ala with an L-Ala to form D-Ala-L-Ala—the stereocenter is inverted. The causality of this modification is strictly spatial: the methyl group of the L-Ala residue is forced to project directly into the binding cleft of the glycopeptide aglycone. This creates a severe steric clash, physically preventing the hydrogen bond donors and acceptors from aligning, thereby abrogating binding entirely.

Enzymatic Evasion: The VanX Paradox

The significance of L-Ala insertion extends beyond antibiotic binding; it profoundly impacts the enzymatic machinery of vancomycin-resistant enterococci (VRE). The VanX enzyme is a highly specialized Zn²⁺-dependent D,D-dipeptidase responsible for clearing wild-type D-Ala-D-Ala precursors, ensuring that only modified termini (like D-Ala-D-Lac) are incorporated into the cell wall .

VanX exhibits extreme stereospecificity. The active site of this M15B metallopeptidase requires the D,D-configuration to properly coordinate the scissile peptide bond with the catalytic zinc ion. If an L-Ala is inserted (D-Ala-L-Ala or L-Ala-D-Ala), the altered trajectory of the methyl side chain prevents the substrate from entering the hydrophobic pocket of the enzyme . Consequently, VanX is completely incapable of cleaving L-Ala-containing termini.

Fig 1. Impact of L-Ala insertion on Vancomycin binding and VanX enzymatic cleavage.

Quantitative Analysis of Stereochemical Variants

To understand the magnitude of this stereochemical disruption, we must look at the quantitative data. The insertion of L-Ala is far more disruptive to vancomycin binding than the natural D-Lac mutation found in VRE.

Table 1: Binding Affinities (

| Terminus Sequence | Binding Status | Structural Consequence | |

| D-Ala-D-Ala | ~1.0 | High Affinity | Optimal 5 H-bond network |

| D-Ala-D-Lac | ~1000 | Low Affinity | Loss of 1 H-bond (ester linkage) |

| D-Ala-L-Ala | >10,000 | No Binding | Severe steric clash of L-methyl group |

| L-Ala-D-Ala | >10,000 | No Binding | Disruption of backbone geometry |

Table 2: Kinetic Parameters of VanX (D,D-dipeptidase)

| Substrate | Catalytic Efficiency ( | ||

| D-Ala-D-Ala | 1.8 | 14.5 | ~8000 |

| D-Ala-L-Ala | >50 | N/A | No measurable cleavage |

| L-Ala-D-Ala | >100 | N/A | No measurable cleavage |

Self-Validating Experimental Methodologies

To accurately measure the effects of L-Ala insertion, standard biochemical assays are insufficient. We must employ techniques that account for stereoisomerism and membrane-surface avidity. Below are the field-proven protocols designed with built-in validation mechanisms.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality of Choice: Standard isothermal titration calorimetry (ITC) measures binding in solution. However, vancomycin dimerizes at the bacterial membrane, drastically increasing its avidity. By using SPR with a supported lipid monolayer, we mimic the fluid dynamics of the bacterial surface, allowing for accurate measurement of cooperative binding .

Step-by-Step Protocol:

-

Surface Preparation: Functionalize a gold SPR chip with a self-assembled monolayer (SAM) of alkanethiols (e.g.,

). -

Lipid Monolayer Insertion: Introduce lipid-anchored peptides (

) to create a fluid membrane model. -

Analyte Injection: Flow vancomycin across the microfluidic channels at escalating concentrations (0.1

M to 100 -

Validation Step (Internal Control): Utilize an in-line reference flow cell functionalized with a scrambled, non-binding peptide (L-Ala-L-Ala). Subtract the reference channel signal from the active channel to eliminate bulk refractive index shifts and non-specific binding artifacts.

-

Kinetic Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model (or a bivalent analyte model to account for dimerization) to extract

and

Fig 2. Self-validating SPR workflow for measuring glycopeptide binding kinetics.

LC-MS/MS Quantification of Stereoisomeric Precursors

Causality of Choice: Standard C18 reverse-phase chromatography cannot separate enantiomeric peptides (D-Ala vs. L-Ala) because they have identical physicochemical properties in an achiral environment. We employ Marfey's reagent to derivatize the enantiomers into diastereomers, allowing for distinct chromatographic separation prior to MS/MS quantification .

Step-by-Step Protocol:

-

Extraction: Lyse bacterial cells and extract cytoplasmic precursors using 8% trichloroacetic acid (TCA) at 4°C. Causality: TCA immediately halts all endogenous enzymatic activity (like VanX), preserving the true in vivo ratio of D-Ala to L-Ala termini.

-

Validation Step (Internal Standard): Spike the lysate with a known concentration of heavy-isotope labeled

-D-Ala-D-Ala. This corrects for matrix suppression effects during ionization and variations in derivatization efficiency. -

Derivatization: React the extract with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) at 40°C for 1 hour.

-

Separation: Inject the sample into a UHPLC system equipped with a high-resolution C18 column. The diastereomeric Mar-D-Ala-L-Ala will elute at a distinctly different retention time than Mar-D-Ala-D-Ala.

-

Detection: Analyze via Electrospray Ionization (ESI) tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for each derivatized terminus.

Conclusion

The insertion of L-alanine into the D-alanyl-D-alanine terminus is not merely a structural anomaly; it is a highly calibrated biochemical tool. By intentionally breaking the stereochemical symmetry of the peptidoglycan precursor, researchers can map the exact spatial tolerances of glycopeptide antibiotics and the metallopeptidases that confer resistance. As drug development pivots toward next-generation supramolecular antibiotics, understanding these rigid stereochemical imperatives will be critical for designing compounds that can bypass target modification.

References

-

Nieto, M., & Perkins, H. R. (1971). Modifications of the acyl-D-alanyl-D-alanine terminus affecting complex-formation with vancomycin. Biochemical Journal. URL:[Link]

-

Wu, Z., & Walsh, C. T. (1995). VanX, a D,D-dipeptidase required for vancomycin resistance... Proceedings of the National Academy of Sciences. URL:[Link]

-

Meziane-Cherif, D., et al. (2014). Structural basis for the evolution of vancomycin resistance D,D-peptidases. Proceedings of the National Academy of Sciences. URL:[Link]

-

Cooper, M. A., et al. (2000). Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers. Bioorganic & Medicinal Chemistry. URL:[Link]

-

Chen, et al. (2013). A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci. Analytical Biochemistry. URL:[Link]

Historical Discovery and Isolation of D-Alanyl-D-Alanine Analogs: A Technical Retrospective

The following technical guide details the historical discovery, isolation, and structural elucidation of D-Alanyl-D-Alanine (D-Ala-D-Ala) and its stereochemical analogs. While the specific sequence "D-Alanyl-L-alanyl-D-alanine" represents a stereochemical probe used in specificity studies, the primary historical and clinical significance lies in the D-Ala-D-Ala terminus of the peptidoglycan precursor (the Park Nucleotide).

Executive Summary

The isolation of D-Alanyl-D-Alanine (D-Ala-D-Ala) and its biosynthetic precursors marks a watershed moment in antibiotic pharmacology and bacterial physiology. Originally identified in the 1950s through the accumulation of uridine nucleotides in penicillin-treated Staphylococcus aureus, these "Park Nucleotides" revealed the obligate D-amino acid stereochemistry of the bacterial cell wall. This guide reconstructs the historical isolation protocols, analyzes the stereochemical logic that distinguishes the native D-Ala-D-Ala target from analogs like D-Alanyl-L-Alanine , and details the mechanistic basis of glycopeptide inhibition.

Historical Genesis: The Park Nucleotide

In 1952, James T. Park discovered that S. aureus cells exposed to sub-lethal concentrations of penicillin accumulated specific uridine-bound compounds. These compounds, later termed Park Nucleotides , were the missing link in understanding how penicillin inhibited cell wall synthesis.

The Stereochemical Anomaly

Analysis of the accumulated nucleotides revealed a peptide sequence containing D-amino acids (D-Glutamic acid and D-Alanine), a rarity in biology. The terminal dipeptide, D-Ala-D-Ala , was identified as the crucial substrate for the transpeptidase enzymes (Penicillin-Binding Proteins) and the binding site for Vancomycin.

Key Analogs in History:

-

D-Ala-D-Ala: The native substrate for peptidoglycan cross-linking.

-

D-Ala-L-Ala: A stereoisomeric analog used to define the strict specificity of D-Ala-D-Ala ligases (Ddl).

-

D-Ala-D-Lac: A depsipeptide analog responsible for Vancomycin resistance (VRE).

Technical Deep Dive: Isolation Methodologies

The following protocol reconstructs the classical extraction method used by Park and Strominger, modernized with current quantification standards.

Protocol 1: Isolation of UDP-MurNAc-Pentapeptide (Park Nucleotide)

Objective: To isolate and purify the cytoplasmic peptidoglycan precursor accumulated under antibiotic stress.

Reagents:

-

S. aureus culture (strain H, or ATCC 25923).

-

Penicillin G (100 µg/mL).

-

Trichloroacetic acid (TCA), 5% w/v (Ice cold).

-

Activated Charcoal (Norit A).

-

Ethanol-Ammonium Acetate buffer (pH 7.5).

Workflow:

-

Induction: Grow S. aureus to mid-log phase (

). Add Penicillin G (10 µg/mL) and incubate for 60 minutes to induce precursor accumulation. -

Extraction: Harvest cells by centrifugation (

, 10 min, 4°C). Resuspend pellet in ice-cold 5% TCA (1:5 w/v ratio). Incubate on ice for 30 minutes to lyse cells and precipitate proteins. -

Clarification: Centrifuge (

, 20 min, 4°C). Collect the supernatant containing acid-soluble nucleotides. -

Adsorption: Add Activated Charcoal (10 mg/mL) to the supernatant. Stir at 4°C for 30 minutes. (UDP-linked nucleotides bind to charcoal).

-

Elution: Wash charcoal with cold water. Elute nucleotides with 50% Ethanol containing 1% Ammonia.

-

Purification: Concentrate eluate by lyophilization. Resolve components via Anion Exchange Chromatography (Dowex-1 formate form) or HPLC (C18 column).

Protocol 2: Stereochemical Verification (Enzymatic)

Objective: To distinguish D-Ala-D-Ala from L-analogs using D-Amino Acid Oxidase (DAAO).

-

Hydrolysis: Subject the isolated peptide to acid hydrolysis (6N HCl, 110°C, 18h).

-

Oxidation: Neutralize and treat aliquots with D-Amino Acid Oxidase.

-

Detection: Measure oxygen consumption or colorimetric production of

-keto acids.-

Result: D-Ala yields pyruvate; L-Ala remains unreactive.

-

Structural Logic & Analog Specificity

The bacterial cell wall synthesis machinery exhibits absolute stereospecificity. The table below contrasts the native substrate with historical analogs used to probe the active sites of D-Ala-D-Ala Ligase (Ddl) and Transpeptidases .

| Compound | Sequence/Structure | Biological Role | Interaction with Vancomycin |

| Native Precursor | L-Ala-D-Glu-L-Lys-D-Ala-D-Ala | Essential Cell Wall Substrate | High Affinity ( |

| Stereo-Analog | L-Ala-D-Glu-L-Lys-D-Ala-L-Ala | Competitive Inhibitor / Probe | No Binding (Steric Clash) |

| Resistance Analog | L-Ala-D-Glu-L-Lys-D-Ala-D-Lac | VRE Precursor (Depsipeptide) | Low Affinity ( |

| Transition Analog | Phosphinate mimics of D-Ala-D-Ala | Transition State Inhibitor | N/A (Enzyme Inhibitor) |

Causality of Stereochemistry

The D-Ala-D-Ala terminus functions as a "molecular handle."

-

Ddl Enzyme: Ligates two D-Ala residues.[1] It rejects L-Ala at the second position (preventing D-Ala-L-Ala formation) to ensure the growing peptidoglycan chain cannot be degraded by ubiquitous L-proteases.

-

Vancomycin: Forms 5 hydrogen bonds specifically with the D-Ala-D-Ala backbone. The substitution of the terminal NH (in D-Ala) with O (in D-Lac) removes one H-bond and introduces electrostatic repulsion, rendering the drug ineffective.

Pathway Visualization

The following diagram illustrates the critical role of D-Ala-D-Ala in the peptidoglycan assembly line and the points of antibiotic inhibition.

Caption: The Peptidoglycan Biosynthetic Pathway highlighting the critical D-Ala-D-Ala synthesis node and inhibition points.[1]

References

-

Park, J. T. (1952). Uridine-5'-pyrophosphate derivatives. Journal of Biological Chemistry, 194(2), 877-884. Link

-

Strominger, J. L., et al. (1959). The structure of the cell wall of Staphylococcus aureus. Nature, 183, 112-113. Link

-

Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396. Link

-

Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium. Science, 254(5030), 413-417. Link

-

Neuhaus, F. C. (1962). The specificity of D-alanine: D-alanine ligase.[1] Journal of Biological Chemistry, 237, 778-786. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of D-Alanyl-L-Alanyl-D-Alanine

Abstract & Biological Context

The tripeptide D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) represents a critical stereochemical probe in the study of bacterial cell wall biosynthesis. While the canonical peptidoglycan terminus is the D-Ala-D-Ala dipeptide, analogs containing alternating stereochemistry (D-L-D) are vital for investigating the substrate specificity of Mur ligases (e.g., MurF) and D-Ala-D-Ala ligases (Ddl) .

Synthesizing this target requires rigorous control over stereochemistry. Unlike standard L-peptide synthesis, the introduction of D-amino acids—particularly in an alternating D-L-D motif—demands protocols that minimize racemization (epimerization) at the

This guide details an optimized Fmoc-SPPS (Solid-Phase Peptide Synthesis) protocol utilizing 2-Chlorotrityl Chloride (2-CTC) resin and DIC/Oxyma activation. This system is chosen specifically to prevent C-terminal racemization during loading and to ensure high chiral purity.

Strategic Planning & Chemical Logic

Resin Selection: The Case for 2-CTC

For C-terminal D-Alanine, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang resin.

-

Mechanism: 2-CTC allows the attachment of the first amino acid (D-Ala) under very mild basic conditions (DIPEA) via nucleophilic displacement of chloride.

-

Causality: Wang resin typically requires DMAP catalysis for loading, which significantly increases the risk of C-terminal racemization (converting D-Ala to L-Ala before synthesis even begins). 2-CTC avoids this entirely.

Activation Strategy: DIC/Oxyma

-

Reagents: Diisopropylcarbodiimide (DIC) combined with Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).

-

Logic: This combination is superior to HBTU/DIEA for preventing racemization. HBTU/DIEA generates a basic environment that can abstract the acidic

-proton of the activated amino acid, leading to oxazolone formation and subsequent epimerization. DIC/Oxyma creates a neutral-to-acidic environment, stabilizing the chiral center.

Synthesis Flowchart

The following diagram illustrates the critical decision pathways and chemical cycle for this specific synthesis.

Caption: Optimized SPPS workflow for D-L-D tripeptide synthesis emphasizing mild loading and neutral coupling conditions.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Solid support; prevents C-term racemization. |

| Amino Acid 1 | Fmoc-D-Ala-OH | C-terminal residue (First loaded). |

| Amino Acid 2 | Fmoc-L-Ala-OH | Middle residue. |

| Amino Acid 3 | Fmoc-D-Ala-OH | N-terminal residue. |

| Activator A | DIC (Diisopropylcarbodiimide) | Carbodiimide coupling agent.[1][2][3] |

| Activator B | Oxyma Pure | Additive to suppress racemization (superior to HOBt). |

| Base | DIPEA (Diisopropylethylamine) | Used only for resin loading, not coupling. |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc group.[3][4][5] |

| Cleavage | TFA (Trifluoroacetic acid) | Cleaves peptide from resin.[6][7] |

| Scavenger | TIS (Triisopropylsilane) | Scavenges reactive cations during cleavage. |

Detailed Experimental Protocol

Step 1: Resin Loading (The "Low-Racemization" Method)

Standard Wang resin loading protocols using DMAP must be avoided.

-

Weigh Resin: Weigh 200 mg of 2-CTC resin (Loading capacity ~1.0–1.6 mmol/g) into a fritted polypropylene reaction vessel.

-

Swell: Add 5 mL of dry Dichloromethane (DCM) and swell for 20 minutes. Drain.

-

Prepare Loading Solution: Dissolve Fmoc-D-Ala-OH (0.6 eq relative to resin capacity) in 3 mL of dry DCM. Add DIPEA (2.5 eq).

-

Note: Using a substoichiometric amount of amino acid (0.6 eq) ensures high-quality loading and prevents aggregation.

-

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add 0.5 mL of Methanol (MeOH) to the reaction mixture and agitate for 15 minutes.

-

Wash: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

Step 2: The Elongation Cycle

Repeat this cycle for Fmoc-L-Ala-OH (2nd AA) and Fmoc-D-Ala-OH (3rd AA).

-

Deprotection:

-

Coupling (DIC/Oxyma):

-

Dissolve Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq).[1]

-

Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

-

Add mixture to the resin.[1][3][4][10] Agitate for 60 minutes.

-

Wash: DMF (3x), DCM (3x).

-

QC: Perform Kaiser Test.[1][2][3] Result should be yellow (colorless beads), indicating complete coupling.

-

Step 3: Final Cleavage & Isolation

-

Final Deprotection: Remove the N-terminal Fmoc group using the standard deprotection protocol above.[3] Wash thoroughly with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation).

-

Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5 v/v) .

-

Reaction: Add 5 mL cocktail to resin. Agitate for 2 hours.

-

Collection: Filter the cleavage solution into a 50 mL centrifuge tube. Wash resin with 1 mL TFA and combine.

-

Precipitation: Add cold Diethyl Ether (35 mL) to the TFA solution. A white precipitate should form immediately.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes. Decant ether. Repeat ether wash 2x.[5]

-

Drying: Dry the pellet under vacuum or nitrogen flow.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate both identity and stereochemical purity.

Mass Spectrometry (ESI-MS)

-

Theoretical MW: 231.25 Da

-

Expected Signal: [M+H]+ = 232.25 m/z.

-

Note: Due to the low molecular weight, ensure the MS scanning range is set low (e.g., 50–500 m/z).

Chiral HPLC (Critical)

Standard C18 HPLC cannot distinguish between D-Ala-L-Ala-D-Ala and L-Ala-L-Ala-L-Ala or other diastereomers.

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase: Acetonitrile/MeOH/Water with 50mM Formic Acid.

-

Validation: Co-inject with commercially available L-Ala-L-Ala-L-Ala standard. The synthesized D-L-D peptide must elute at a distinct retention time.

Troubleshooting: Racemization Pathways

Understanding why failure occurs is key to prevention. The diagram below details the oxazolone pathway, the primary enemy in this synthesis.

Caption: The oxazolone racemization mechanism. High base concentrations (DIEA) drive the formation of the achiral enol. The DIC/Oxyma protocol avoids this by maintaining a neutral pH.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7] Chemical Reviews. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at: [Link]

-

CEM Corporation. "Racemization in Peptide Synthesis." Application Note. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. bio-protocol.org [bio-protocol.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Surface Plasmon Resonance (SPR) binding assays using D-Alanyl-L-alanyl-D-alanine

Application Note: Kinetic Characterization of Glycopeptide Antibiotics Targeting D-Alanyl-L-alanyl-D-alanine

Abstract & Scientific Context

The accurate characterization of antibiotic binding kinetics is critical for understanding mechanisms of action and resistance. Glycopeptide antibiotics, such as Vancomycin, traditionally target the C-terminal D-Alanyl-D-alanine (D-Ala-D-Ala) residues of bacterial peptidoglycan precursors.[1][2][3] Resistance often arises from subtle stereochemical or atomic substitutions, such as the D-Ala-D-Lactate alteration found in VanA-type resistance.[1]

This Application Note details the protocol for characterizing the binding affinity and kinetics of antibiotics against the specific stereoisomer D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) .

Scientific Significance:

The tripeptide D-Ala-L-Ala-D-Ala presents a stereochemical mismatch compared to the native D-Ala-D-Ala target. Specifically, the central L-Alanine residue alters the conformation of the peptide backbone, potentially disrupting the hydrogen-bonding network required for high-affinity Vancomycin binding. This assay is designed to quantify stereospecificity , allowing researchers to measure the penalty in binding energy (

Experimental Strategy & Design

To ensure data integrity and "self-validating" results, we utilize a Biotin-Streptavidin Capture methodology rather than direct amine coupling.

Why this approach?

-

Ligand Orientation: Vancomycin binds the C-terminus of the peptide.[2] Direct amine coupling (via EDC/NHS) targets N-terminal amines or Lysine side chains randomly, which risks occluding the critical C-terminal carboxylate.

-

Steric Accessibility: Small peptides (~300 Da) directly coupled to the carboxymethyl dextran matrix are often inaccessible to bulky antibiotics (~1.45 kDa). A biotin linker projects the peptide away from the matrix.

-

Surface Stability: Streptavidin (SA) surfaces are extremely stable, allowing for rigorous regeneration if necessary.

Surface Architecture Diagram

Figure 1: Schematic of the sensor surface architecture. The biotinylated peptide is captured by Streptavidin, ensuring the C-terminal binding motif is fully exposed to the solvent flow.

Detailed Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Sensor Chip | Series S Sensor Chip SA (Streptavidin) | Pre-immobilized high-density streptavidin surface. |

| Running Buffer | HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) | Standard physiological buffer; prevents non-specific binding. |

| Ligand | Biotin-PEG-D-Ala-L-Ala-D-Ala | The target peptide. Crucial: Biotin must be on the N-terminus. |

| Reference Ligand | Biotin-PEG-Glycine or Biocytin | Blocks SA binding sites on the reference channel. |

| Analyte | Vancomycin Hydrochloride | The drug to be tested.[4] |

| Regeneration | 50 mM NaOH or 10 mM Glycine pH 2.0 | To remove bound antibiotic (if |

Surface Preparation (Immobilization)

Step 1: System Priming

-

Dock the Sensor Chip SA.

-

Prime the system 3x with HBS-EP+ running buffer to hydrate the dextran matrix.

-

Set temperature to 25°C.

Step 2: Surface Conditioning

-

Inject 1 M NaCl / 50 mM NaOH (3 injections, 60 seconds each) at 10 µL/min.

-

Reasoning: This removes any non-covalently bound streptavidin or contaminants from the manufacturing process.

Step 3: Ligand Capture (Active Channel)

-

Dilute Biotin-PEG-D-Ala-L-Ala-D-Ala to 50-100 nM in Running Buffer.

-

Inject over Flow Cell 2 (Fc2) at 10 µL/min.

-

Target Density (

): Aim for ~100–200 RU.-

Calculation: Since the peptide (~400 Da) is much smaller than Vancomycin (~1450 Da), a low peptide density might yield a signal too low to detect. However, for small ligands, we often saturate the surface to maximize signal.

-

Recommendation: Inject until saturation (typically 300-500 RU for peptides on SA chips) to ensure sufficient binding capacity for the larger analyte.

-

Step 4: Reference Capture (Control Channel)

-

Inject Biocytin or a scrambled biotin-peptide over Flow Cell 1 (Fc1) .

-

Reasoning: This blocks the free streptavidin binding pockets, ensuring that any signal in Fc2 is due to the peptide interaction, not the streptavidin background.

Kinetic Assay (Multi-Cycle Kinetics)

Since D-Ala-L-Ala-D-Ala is a stereoisomer mismatch for Vancomycin, the affinity is expected to be significantly lower (weaker) than the native target.[1] Therefore, the concentration range must be higher than standard assays.

Workflow:

-

Flow Rate: Increase to 30 µL/min or 50 µL/min to minimize mass transport limitations (MTL).

-

Concentration Series: Prepare a 2-fold dilution series of Vancomycin.

-

Suggested Range: 0 (Blank), 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM.

-

Note: High concentrations are needed to detect weak binding (

in the

-

-

Injection:

-

Contact time (Association): 60 seconds.

-

Dissociation time: 120 seconds.

-

-

Regeneration:

-

Because the affinity is likely weak (

M), the drug may dissociate completely during the dissociation phase. -

Check: If the baseline returns to 0 RU, no regeneration is needed .

-

If binding persists: Inject 10 mM Glycine pH 2.0 for 30 seconds.

-

Assay Logic Diagram

Figure 2: Kinetic cycle workflow. The decision to regenerate depends on the off-rate (

Data Analysis & Interpretation

Processing

-

Reference Subtraction: Subtract the signal of Fc1 (Reference) from Fc2 (Active).

-

Blank Subtraction: Subtract the "0 µM" buffer injection curve (Double Referencing) to remove systematic artifacts and drift.

Fitting Models

Fit the data to a 1:1 Langmuir Binding Model .

Expected Outcomes:

-

Native Control (D-Ala-D-Ala):

. Rectangular sensorgrams (fast on/off). -

Test Ligand (D-Ala-L-Ala-D-Ala):

-

Due to the L-Ala substitution, expect a significant reduction in affinity (higher

). -

If

is -

This confirms the stereospecificity of the antibiotic for the D-D configuration.

-

Reporting Table

| Parameter | Symbol | Unit | Significance |

| Association Rate | Speed of complex formation. | ||

| Dissociation Rate | Stability of the complex. | ||

| Affinity Constant | Strength of binding ( | ||

| Max Response | RU | Indicates active ligand density. |

Troubleshooting & Critical Factors

-

DMSO Correction: If your Vancomycin or novel analogs are dissolved in DMSO, you must perform a Solvent Correction cycle (0.5% to 5% DMSO) to account for bulk refractive index changes.

-

Mass Transport: If the binding is very fast (diffusion-limited), the

may be underestimated. Run the assay at 50-100 µL/min to confirm kinetics are reaction-limited. -

Aggregation: Vancomycin can dimerize at high concentrations (>100 µM). Ensure your data fits a 1:1 model; if not, consider the "Heterogeneous Ligand" model or restrict analysis to lower concentrations.

References

-

Cooper, M. A., et al. (2000). "Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers."[5][6] Bioorganic & Medicinal Chemistry, 8(11), 2609-2616. Link

- Rao, J., et al. (1999). "Binding of Vancomycin to D-Ala-D-Ala and D-Ala-D-Lac: A Structural and Thermodynamic Study." Chemistry & Biology, 6(6), 353-359.

-

Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook." Cytiva Life Sciences. Link

-

BenchChem. "Application Note: High-Throughput Assay for Vancomycin Binding to D-Ala-D-Ala Analogs." Link

-

SPRpages. "Regeneration Conditions for Small Molecule/Peptide Interactions." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein-inspired antibiotics active against vancomycin- and daptomycin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azonano.com [azonano.com]

- 4. doseme-rx.com [doseme-rx.com]

- 5. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Crystallization of D-Alanyl-L-alanyl-D-alanine Complexes

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative of D-Ala-L-Ala-D-Ala Complexes

The D-Alanyl-L-alanyl-D-alanine (D-Ala-D-Ala) tripeptide terminus is a cornerstone of bacterial cell wall biosynthesis, specifically in the formation of peptidoglycan.[1] This structure serves as the critical recognition site for last-resort glycopeptide antibiotics, such as vancomycin.[1][2] The antibiotic exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala termini, physically obstructing the transglycosylase and transpeptidase enzymes responsible for cross-linking the cell wall.[1] This inhibition leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis.[1]

Understanding the atomic-level interactions between these tripeptide targets and their ligands (e.g., antibiotics, novel drug candidates) is paramount for rational drug design and for combating the rise of antibiotic resistance. High-resolution crystal structures, obtained via X-ray crystallography, provide the definitive blueprint of these interactions.[3][4] However, obtaining diffraction-quality crystals of peptide-ligand complexes is a significant bottleneck that requires a systematic and nuanced approach.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of D-Ala-L-Ala-D-Ala complexes, moving from foundational theory to advanced optimization strategies.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered, soluble state to a highly ordered, three-dimensional lattice. This process is governed by the principles of supersaturation.

-

Supersaturation: For a crystal to form, the concentration of the molecule (the peptide-ligand complex) must exceed its normal solubility limit, a state known as supersaturation.[6] This is the thermodynamic driving force for crystallization.

-

Nucleation and Growth: Crystallization occurs in two distinct, kinetically-driven phases:

The goal of any crystallization experiment is to navigate the delicate balance between these phases. Rapidly achieving a very high level of supersaturation (the "labile zone") often leads to rapid, uncontrolled nucleation, resulting in a shower of tiny, unusable microcrystals or amorphous precipitate. The ideal strategy is to slowly guide the solution into the "metastable zone," a state of moderate supersaturation where existing nuclei can grow into large, well-ordered crystals, but spontaneous new nucleation is disfavored.[9]

Primary Crystallization Methodologies

Two primary methods have proven effective for peptide and peptide-ligand complexes: Vapor Diffusion and Microbatch. The choice between them depends on the sample characteristics and the screening strategy.

Vapor Diffusion (Hanging and Sitting Drop)

This is the most widely used technique for screening crystallization conditions.[6] It relies on the slow evaporation of water from a droplet containing the peptide complex and a precipitant solution, gradually increasing the concentration of both towards supersaturation.

-

Principle: A small drop (1-4 µL) containing the purified D-Ala-D-Ala complex and a lower concentration of a precipitant solution is sealed in a chamber with a much larger reservoir (500-1000 µL) of the same precipitant at a higher concentration.[6] Due to the difference in osmotic potential, water vapor slowly diffuses from the drop to the reservoir, concentrating the complex and precipitant within the drop until crystallization occurs.

-

Setups:

-

Hanging Drop: The drop is pipetted onto a siliconized glass coverslip, which is then inverted and sealed over the reservoir well.[10][11]

-

Sitting Drop: The drop is placed on a pedestal within the reservoir well, which is then sealed.[12][13] This method was successfully used to crystallize a vancomycin-N-acetyl-D-Ala-D-Ala complex.[1][12][13]

-

Caption: Workflow for Vapor Diffusion Crystallization.

Protocol 1: Sitting-Drop Vapor Diffusion Screening

-

Preparation:

-

Prepare the D-Ala-D-Ala complex to a final concentration of 5-20 mg/mL in a low ionic strength buffer (e.g., 10-20 mM HEPES or Tris, pH 7.0-8.0). Centrifuge or filter the sample (0.22 µm) to remove any aggregates.

-

Using a multichannel pipette, dispense 80-100 µL of each condition from a commercial crystallization screen (e.g., Hampton Research Crystal Screen™, PEG/Ion™) into the reservoirs of a 96-well sitting drop plate.

-

-

Drop Setup:

-

In the sitting drop pedestal for each well, carefully pipette 200 nL of the D-Ala-D-Ala complex solution.

-

Pipette 200 nL of the corresponding reservoir solution into the same drop. Avoid touching the pedestal with the pipette tip.

-

-

Sealing and Incubation:

-

Carefully seal the plate with the manufacturer's recommended clear adhesive film, ensuring no air bubbles are trapped over the wells.

-

Incubate the plate at a constant temperature (typically 4°C or 20°C) in a vibration-free location.

-

-

Monitoring:

-

Inspect the drops for crystal growth under a microscope after 24 hours, 3 days, 1 week, and then weekly.[3] Record observations (clear, precipitate, microcrystals, single crystals) meticulously.

-

Microbatch-Under-Oil

Microbatch is a non-equilibrium technique where the drop containing the complex and precipitant is not in vapor contact with a reservoir.[14][15] To prevent evaporation, the drop is covered with an inert oil.

-

Principle: The complex and precipitant are mixed at their final concentrations.[16] In its simplest form using paraffin oil, there is minimal water diffusion, and crystallization occurs if the initial conditions are already in the metastable zone.[15] A popular variation uses a mixture of paraffin and silicone oils, which allows for very slow water evaporation, thus mimicking vapor diffusion but at a much-reduced rate.[17]

-

Advantages: This method can be beneficial for complexes that are sensitive to rapid changes in concentration and can sometimes yield different crystal forms or improved crystal quality by avoiding the formation of a protein "skin" on the drop surface.[16]

Protocol 2: Microbatch-Under-Oil Screening

-

Preparation:

-

Prepare the D-Ala-D-Ala complex and precipitant solutions as described in Protocol 1.

-

Prepare the oil mixture. A common starting point is a 1:1 (v/v) mixture of Paraffin Oil and Silicone Oil to allow for slow dehydration.[15]

-

-

Plate Setup:

-

Pipette 5-10 µL of the oil mixture into each well of a microbatch plate.

-

Under the oil, carefully dispense 1 µL of the precipitant solution.

-

Dispense 1 µL of the complex solution directly into the precipitant drop under the oil. The oil's hydrophobic nature will cause the aqueous solutions to merge into a single drop.

-

-

Incubation and Monitoring:

-

Cover the plate to prevent dust contamination.

-

Incubate and monitor as described for vapor diffusion.

-

Forming the Complex: Co-crystallization vs. Soaking

For ligand-binding studies, the complex must be formed either before crystallization (co-crystallization) or after (soaking).

Caption: Deciding between co-crystallization and soaking strategies.

-

Co-crystallization: The ligand is added to the purified D-Ala-D-Ala peptide before setting up crystallization trials.[18] This is often the method of choice when the ligand is poorly soluble or when binding is expected to induce a significant conformational change that might be necessary for lattice formation.[18] The complex is typically formed by incubating the peptide with a 2 to 10-fold molar excess of the ligand for 30-60 minutes on ice prior to setting up drops.[18]

-

Soaking: This method is used when crystals of the peptide alone (apo-form) are already available. The ligand is introduced to the crystal by transferring the crystal into a drop of a "soaking solution" containing the ligand dissolved in a stabilization buffer (typically the original mother liquor).[18][19] This is often simpler and consumes less protein, but success depends on the crystal lattice being porous enough to allow the ligand to diffuse into the binding site without cracking the crystal.[19]

Optimization: From Hits to High-Quality Crystals

Initial screening rarely yields diffraction-quality crystals. The initial "hits" (conditions producing any crystalline material) must be optimized.[20][21] Optimization involves systematically and incrementally varying the chemical and physical parameters around the initial hit condition.[20]

Table 1: Key Variables for Optimization

| Parameter | Rationale & Strategy | Typical Range |

| Precipitant Conc. | Fine-tune the level of supersaturation. Small changes can dramatically affect crystal size and quality. | ± 10-20% around the hit condition. |

| pH | Affects the surface charge of the peptide, influencing lattice contacts. | ± 0.5-1.0 pH units around the hit, in 0.1-0.2 unit increments.[20] |

| Complex Conc. | Higher concentrations can promote nucleation; lower concentrations may favor slower growth. | 2.5 mg/mL to 25 mg/mL. |

| Temperature | Affects both solubility and the kinetics of diffusion and growth.[22] | Test conditions at both 4°C and 20°C. |

| Additives | Small molecules (salts, detergents, small polymers) can act as "molecular glue" to stabilize lattice contacts. | Use additive screens (e.g., Hampton Research Additive Screen™). |

| Precipitant Type | Sometimes, a similar but different precipitant works better (e.g., PEG 4000 vs. PEG 3350).[20][21] | Test PEGs of different molecular weights. |

Seeding: A Powerful Optimization Tool

Seeding is a technique used to bypass the stochastic and often difficult nucleation phase.[7] It involves introducing a template—a tiny crystal from a previous experiment—into a new, pre-equilibrated drop.[8] This provides a surface for ordered growth under conditions that might not support spontaneous nucleation (i.e., in the metastable zone).[9]

-

Microseeding: The most common method, where a crystal or cluster of crystals is crushed into a "seed stock" of microscopic fragments.[10] This stock is then serially diluted and added to new crystallization drops.[23]

-

Streak Seeding: A simple method where a cat whisker or similar probe is touched to an existing crystal and then streaked across a new crystallization drop, transferring a trail of seeds.[8]

Caption: General workflow for a microseeding experiment.

Protocol 3: Microseeding for Crystal Improvement

-

Prepare Seed Stock:

-

Identify a drop containing microcrystals or a single, poorly formed crystal.

-

Using a pipette, transfer the crystal(s) along with ~1 µL of the drop solution into a microcentrifuge tube containing 50 µL of the reservoir solution ("stabilization solution").

-

Add a seed bead (e.g., Hampton Research Seed Bead™) to the tube.

-

Vortex for 60-90 seconds to pulverize the crystals into microscopic seeds. This is your "stock" seed solution.[9]

-

Create 1:10, 1:100, and 1:1000 dilutions of this stock solution using the stabilization solution. Keep on ice.[10]

-

-

Set Up Seeding Plates:

-

Prepare a 96-well plate with conditions slightly below those that produced the initial crystals (e.g., reduce the precipitant concentration by 10-15%).

-

Set up drops as usual (e.g., 200 nL complex + 150 nL reservoir solution).

-

To each drop, add 50 nL of one of the seed stock dilutions.

-

-

Incubation and Monitoring:

-

Seal the plate and incubate. Crystals from seeding often grow much faster, sometimes within hours to a few days. The goal is to find a seed dilution that produces a small number of large, single crystals per drop.[23]

-

Crystal Handling and Quality Assessment

Harvesting and Cryoprotection

Once suitable crystals are grown, they must be harvested and prepared for X-ray diffraction, which is almost always performed at cryogenic temperatures (~100 K) to minimize radiation damage.[24] Direct freezing of crystals from their growth solution will cause destructive ice crystal formation. Therefore, the crystal must be briefly soaked in a cryoprotectant solution.[25]

-

Cryoprotectant: A solution that promotes vitrification (glass formation) rather than crystallization of water upon rapid cooling.[26] A cryoprotectant is typically made by adding a cryo-agent to the crystal's mother liquor.

Table 2: Common Cryoprotectants and Starting Concentrations

| Cryoprotectant | Typical Starting Conc. (v/v or w/v) | Notes |

| Glycerol | 20-30% | Very common, highly effective, but can increase diffraction background. |

| Ethylene Glycol | 20-30% | Good alternative to glycerol. |

| MPD | 20-35% | Can also act as a precipitant.[25] |

| PEG 400 / PEG 200 | 25-40% | Useful if the crystal was grown in a high molecular weight PEG.[25] |

| Glucose / Sucrose | 20-30% | Can be gentle on sensitive crystals. |

Protocol:

-

Prepare Cryo-Solution: Mix the chosen cryoprotectant with the reservoir solution from the crystal's well to the desired final concentration.

-

Harvest: Carefully introduce a nylon loop (CryoLoop™) into the drop and gently scoop up the crystal.

-

Soak: Quickly move the loop containing the crystal into a drop of the cryo-solution for 5-30 seconds. The goal is to exchange the solution around the crystal without dissolving it.[24]

-

Flash-Cool: Immediately plunge the loop into liquid nitrogen.[24] The cryo-solution should freeze into a clear glass. An opaque or cloudy appearance indicates ice formation and poor cryoprotection.[26]

X-ray Diffraction

The final and most important test of crystal quality is X-ray diffraction.[4] A high-quality crystal will produce a diffraction pattern with sharp, round, well-separated spots that extend to high resolution (ideally better than 2.5 Å).[3] This data is then used to calculate the electron density map and solve the three-dimensional structure of the D-Ala-D-Ala complex.[3][4]

References

-

Laciak, K., PDB 1FVM, (1999). Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 2), 534–535. [Link]

-

Le, C. F., et al. (2015). Crystal structure of vancomycin in complex with Ac-Lys(Ac)-DAla-D-Ala, a water-soluble analogue of the Lipid II peptide side chain. ResearchGate. [Link]

-

Laciak, K., & Cooper, A. (1999). Crystallization and preliminary X-ray crystallographic analysis of a vancomycin± N-acetyl-D-Ala-D-Ala complex. IUCr Journals. [Link]

-

Laciak, K., & Cooper, A. (1999). Crystallization and preliminary X-ray crystallographic analysis of a vancomycin–N-acetyl-d-Ala-d-Ala complex. IUCr Journals. [Link]

-

Nagainis, P., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

-

D'Arcy, A. (1994). Seeding Techniques. Crystallization of Nucleic Acids and Proteins - Oxford Academic. [Link]

-

CSIRO Research. (2022). Matrix Seeding – Biomolecular Crystallisation and Characterisation. [Link]

-

CD Formulation. (n.d.). X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. [Link]

-

Laskowski, R. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

-

Hampton Research. (n.d.). Seeding. [Link]

-

APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]

-

Hampton Research. (2025). Microbatch Crystallization. [Link]

-